Cas no 1070960-06-3 (N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(3-fluorophenoxy)propanamide)

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(3-fluorophenoxy)propanamide structure
1070960-06-3 structure
Product name:N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(3-fluorophenoxy)propanamide
CAS No:1070960-06-3
MF:C18H15ClFN3O3
Molecular Weight:375.781406641006
CID:5763097
PubChem ID:45501743

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(3-fluorophenoxy)propanamide 化学的及び物理的性質

名前と識別子

    • N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(3-fluorophenoxy)propanamide
    • 1070960-06-3
    • N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(3-fluorophenoxy)propanamide
    • AKOS024495275
    • VU0633572-1
    • F5075-4110
    • N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-fluorophenoxy)propanamide
    • インチ: 1S/C18H15ClFN3O3/c1-10-16(18(25)23-9-12(19)6-7-15(23)21-10)22-17(24)11(2)26-14-5-3-4-13(20)8-14/h3-9,11H,1-2H3,(H,22,24)
    • InChIKey: YLLJTASIUREKCD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=NC(C)=C(C(N2C=1)=O)NC(C(C)OC1C=CC=C(C=1)F)=O

計算された属性

  • 精确分子量: 375.0785972g/mol
  • 同位素质量: 375.0785972g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 744
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 71Ų

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(3-fluorophenoxy)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5075-4110-3mg
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(3-fluorophenoxy)propanamide
1070960-06-3
3mg
$63.0 2023-09-10
Life Chemicals
F5075-4110-15mg
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(3-fluorophenoxy)propanamide
1070960-06-3
15mg
$89.0 2023-09-10
Life Chemicals
F5075-4110-75mg
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(3-fluorophenoxy)propanamide
1070960-06-3
75mg
$208.0 2023-09-10
Life Chemicals
F5075-4110-20μmol
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(3-fluorophenoxy)propanamide
1070960-06-3
20μmol
$79.0 2023-09-10
Life Chemicals
F5075-4110-40mg
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(3-fluorophenoxy)propanamide
1070960-06-3
40mg
$140.0 2023-09-10
Life Chemicals
F5075-4110-4mg
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(3-fluorophenoxy)propanamide
1070960-06-3
4mg
$66.0 2023-09-10
Life Chemicals
F5075-4110-100mg
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(3-fluorophenoxy)propanamide
1070960-06-3
100mg
$248.0 2023-09-10
Life Chemicals
F5075-4110-5μmol
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(3-fluorophenoxy)propanamide
1070960-06-3
5μmol
$63.0 2023-09-10
Life Chemicals
F5075-4110-30mg
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(3-fluorophenoxy)propanamide
1070960-06-3
30mg
$119.0 2023-09-10
Life Chemicals
F5075-4110-2μmol
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(3-fluorophenoxy)propanamide
1070960-06-3
2μmol
$57.0 2023-09-10

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(3-fluorophenoxy)propanamide 関連文献

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(3-fluorophenoxy)propanamideに関する追加情報

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(3-fluorophenoxy)propanamide: A Comprehensive Overview

The compound with CAS No. 1070960-06-3, known as N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(3-fluorophenoxy)propanamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrido[1,2-a]pyrimidine derivatives, which have garnered considerable attention in recent years due to their unique structural features and promising biological activities.

Pyrido[1,2-a]pyrimidine is a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. The presence of this core structure in the compound provides a platform for further functionalization, enabling the molecule to exhibit diverse chemical properties. The chlorine substituent at the 7-position and the methyl group at the 2-position contribute to the molecule's stability and reactivity. Additionally, the 4H-pyrido[1,2-a]pyrimidinone moiety introduces a lactam functionality, which is known to enhance bioavailability and pharmacokinetic properties.

The propanamide group attached to the 3-position of the pyrido[1,2-a]pyrimidine ring further modulates the compound's physicochemical properties. The fluorophenoxy substituent at the 3-position of the propanamide chain introduces electronic effects that can influence the molecule's solubility and binding affinity. Recent studies have shown that such substituents can significantly impact the compound's ability to interact with biological targets, making it a promising candidate for drug development.

From a synthetic standpoint, the preparation of N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(3-fluorophenoxy)propanamide involves a series of well-established organic reactions. The synthesis typically begins with the construction of the pyrido[1,2-a]pyrimidine core through cyclization reactions. Subsequent steps involve functional group transformations and substitutions to introduce the desired substituents. The use of advanced catalytic systems and microwave-assisted synthesis techniques has enabled researchers to achieve higher yields and better purity levels in recent years.

Recent research has focused on evaluating the biological activity of this compound. In vitro studies have demonstrated that N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(3-fluorophenoxy)propanamide exhibits potent inhibitory activity against several enzymes associated with inflammatory diseases and cancer. For instance, it has been shown to inhibit COX enzymes effectively, suggesting its potential as an anti-inflammatory agent. Furthermore, its ability to modulate key signaling pathways involved in cell proliferation and apoptosis makes it a valuable tool in anticancer drug discovery.

The fluorophenoxy propanamide moiety plays a crucial role in enhancing the compound's pharmacokinetic profile. Fluorine substitution is known to improve lipophilicity without significantly compromising solubility, which is essential for achieving optimal bioavailability. This feature has been leveraged in designing prodrugs and delivery systems that can target specific tissues or organs more effectively.

In terms of applications, N-{7-chloro-2-methyl-4 oxo 4H pyrido[1 2a]pyrimidin 3 yl} 2 (3 fluorophenoxy) propanamide has shown promise in several therapeutic areas. Its anti-inflammatory properties make it a potential candidate for treating conditions such as arthritis and neuroinflammation. Additionally, its anticancer activity suggests its utility in developing targeted therapies for various malignancies.

From an environmental standpoint, this compound has been assessed for its biodegradability and eco-toxicity profiles. Studies indicate that it undergoes efficient biodegradation under aerobic conditions, minimizing its environmental footprint. This makes it a sustainable choice for large-scale industrial applications.

In conclusion, N-{7-chloro 2 methyl 4 oxo 4H pyrido[1 2a]pyrimidin 3 yl} 2 (3 fluorophenoxy) propanamide represents a cutting-edge advancement in organic chemistry with multifaceted applications across pharmaceuticals and related fields. Its unique structural features combined with favorable biological profiles position it as a valuable asset in modern drug discovery efforts.

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